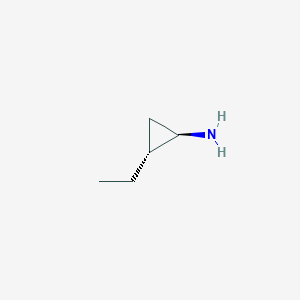

(2S,3R)-2-Ethyloxolan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3R)-2-Ethyloxolan-3-amine” is a chiral compound. The (2S,3R) notation indicates the absolute configuration of the molecule . The “S” and “R” are determined by applying the Cahn-Ingold-Prelog (CIP) rules . The numbers 2 and 3 refer to the chiral carbon positions in the molecule according to the IUPAC numbering .

Molecular Structure Analysis

The molecular structure of “this compound” can be determined using techniques such as X-ray diffraction analysis . The Cahn-Ingold-Prelog rules of priority, which are based on the atomic numbers of the atoms of interest, can be used to determine the absolute configuration of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds are known to undergo a wide range of chemical transformations, including complex skeletal rearrangement, ring-expansion, and C–C bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical methods . Diastereomers, which “this compound” is an example of, show similar but not identical chemical properties .Scientific Research Applications

Materials Science and Conservation

Epoxy-Silica Polymers for Stone Conservation

The study of epoxy derivatives and their reactions with primary amines has led to the development of materials with potential applications in stone conservation. This research demonstrates the formation of silica-epoxy hybrids that could serve as conservation products due to their porosity and water absorption properties (Cardiano et al., 2005).

Environmental Technology

Amino Alcohols for CO2 Capture

Research into amino alcohols has shown promising results for carbon dioxide capture from flue gas streams. This includes the development of new amines and amino alcohols with high CO2 absorption capacities, potentially offering a more efficient and less energy-intensive solution for CO2 capture compared to conventional amines (Maneeintr et al., 2009).

Biomedical Applications

Hydrogels for DNA Binding and Release

A series of copolymers containing amine groups from linear poly(ethylene imine) has been developed for the effective binding and release of DNA. This research highlights the potential of these materials in biomedical applications, including drug delivery systems (Englert et al., 2014).

Catalysis and Chemical Synthesis

Organolanthanide-Catalyzed Hydroamination

The catalytic activity of organolanthanide complexes has been explored for the regioselective intermolecular hydroamination of alkenes, alkynes, and other substrates. This research provides valuable insights into the mechanisms and applications of such catalysts in the synthesis of amines and imines, highlighting their potential in organic synthesis (Ryu et al., 2003).

properties

IUPAC Name |

(2S,3R)-2-ethyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZNALUHCXDFPE-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](CCO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)

![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)

![9-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2925291.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2925299.png)

![2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B2925306.png)